Salcaprozic acid

Description

Properties

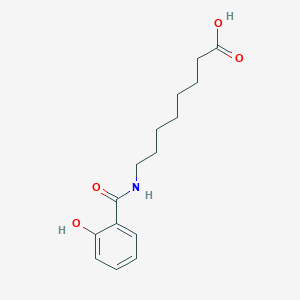

IUPAC Name |

8-[(2-hydroxybenzoyl)amino]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEKDCUDSORUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171523 | |

| Record name | Salcaprozic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183990-46-7 | |

| Record name | Salcaprozic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183990467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salcaprozic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[(2-hydroxybenzoyl)amino]octanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALCAPROZIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88E147FCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Salcaprozic Acid (SNAC) in Oral Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Salcaprozic acid (SNAC), or sodium N-(8-[2-hydroxybenzoyl]amino)caprylate, is a synthetic N-acetylated amino acid derivative of salicylic acid that has emerged as a pivotal permeation enhancer in oral drug delivery.[1][2] Initially developed as part of the Eligen™ technology, SNAC has been successfully incorporated into oral formulations of macromolecules that would otherwise have poor bioavailability, most notably the GLP-1 receptor agonist semaglutide in Rybelsus® and a medical food containing vitamin B12.[1][3] This document provides a comprehensive overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its complex and synergistic effects.

Core Mechanisms of Action

The efficacy of this compound as a permeation enhancer is not attributed to a single mode of action but rather a combination of mechanisms that address the primary barriers to oral drug absorption: enzymatic degradation in the stomach and low permeability of the gastrointestinal epithelium.[4] These mechanisms can be broadly categorized into two synergistic pathways: localized action within the gastric environment and direct enhancement of transcellular permeation.

Localized Gastric Environment Modification

A significant aspect of SNAC's mechanism, particularly highlighted by its use with oral semaglide, is its ability to create a favorable microenvironment for drug absorption directly within the stomach.[3][5] This is a departure from many other permeation enhancers that primarily target the small intestine.

-

Local pH Neutralization: When a tablet co-formulated with SNAC erodes in the stomach, it releases a high concentration of the enhancer. This rapidly neutralizes the acidic pH of the surrounding gastric fluid.[3][5]

-

Pepsin Inhibition: The localized increase in pH serves to inhibit the activity of pepsin, a key proteolytic enzyme in the stomach that would otherwise degrade peptide-based drugs like semaglutide.[4][6] This protective effect is crucial for preserving the integrity of the active pharmaceutical ingredient (API) prior to absorption.[4]

-

Enhanced Solubility and Monomerization: The change in local polarity induced by SNAC can also enhance the solubility of the co-administered drug and weaken the hydrophobic interactions that lead to the formation of less permeable oligomers.[3] By promoting the monomeric state of the drug, SNAC ensures a higher concentration of the absorbable form is available at the site of absorption.[7]

Transcellular Permeation Enhancement

The historical and still relevant proposed mechanism for SNAC involves the direct enhancement of drug transport across the epithelial cells of the gastrointestinal tract.[5]

-

Non-Covalent Complexation and Increased Lipophilicity: SNAC is amphiphilic, possessing both hydrophilic and hydrophobic regions.[2] It can form weak, non-covalent complexes with drug molecules.[5] This interaction is hypothesized to cause a conformational change in the drug, exposing more of its hydrophobic regions and thereby increasing its overall lipophilicity.[5] This increased lipophilicity facilitates the passive transcellular diffusion of the drug across the lipid bilayers of the epithelial cell membranes.[5]

-

Membrane Fluidization: There is strong evidence to suggest that SNAC directly interacts with the phospholipid bilayer of cell membranes.[5] Solid-state NMR studies have quantitatively demonstrated that SNAC increases the mobility of phospholipids, effectively fluidizing the cell membrane.[8] This transient increase in membrane fluidity creates a more permissive environment for the drug to pass through the cell.[8]

The following diagram illustrates the interplay of these mechanisms:

Quantitative Data on SNAC Efficacy

The following tables summarize quantitative data from various studies, demonstrating the efficacy of SNAC as a permeation enhancer.

Table 1: Enhancement of Oral Bioavailability for Various Drugs with SNAC

| Drug | Animal Model/Human | Oral Bioavailability Enhancement | Reference(s) |

| Semaglutide | Human | Achieved oral bioavailability of ~0.8-1.4% | [9] |

| Vitamin B12 | Human | Absolute bioavailability increased from 2.16% to 5.09% | [6] |

| Octreotide | Rat | 2.3-fold increase in Papp in upper jejunum | [10] |

| Octreotide | Human (colonic mucosae) | 2.1-fold increase in Papp with 40 mM SNAC | [10] |

| Heparin | In vitro/In vivo | Markedly increased gastrointestinal absorption | [11] |

Papp = Apparent Permeability Coefficient

Table 2: Effect of SNAC on In Vitro Intestinal Epithelial Monolayer Integrity

| SNAC Concentration | Cell Model | Effect on Transepithelial Electrical Resistance (TEER) | Reference(s) |

| 20 mM | Rat colonic mucosae | Reduced TEER by up to 83% from baseline over 120 min | |

| 8.5 mM | Caco-2 cells | No significant effect on TEER | |

| Cytotoxic Concentrations | Caco-2 cells | Reduction in TEER |

Table 3: Quantitative Analysis of SNAC-Induced Membrane Fluidization

| SNAC Concentration | Model System | Measured Effect | Reference(s) |

| 24-72 mM | DMPC Liposomes | 25% increase in lipid headgroup dynamics | [8] |

| 72 mM | DMPC Liposomes | 43% enhancement in fluidity of the hydrophobic center | [8] |

DMPC = 1,2-dimyristoyl-sn-glycero-3-phosphocholine

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Permeability Assay using Caco-2 Cells

This assay is the gold standard for predicting in vitro drug absorption across the intestinal epithelium.

Objective: To determine the rate of transport of a drug, with and without SNAC, across a monolayer of differentiated Caco-2 cells.

Methodology:

-

Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics) and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Monolayer Formation: Cells are seeded onto semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.

-

Monolayer Integrity Assessment:

-

Transepithelial Electrical Resistance (TEER): TEER is measured daily using an epithelial volt-ohm meter. A stable TEER reading (typically >300 Ω·cm²) indicates a confluent and intact monolayer.[5]

-

Paracellular Marker Permeability: The permeability of a low-permeability marker, such as Lucifer Yellow or phenol red, is assessed. Low passage of the marker from the apical to the basolateral chamber confirms the integrity of the tight junctions.[1]

-

-

Permeability Experiment:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (upper) and basolateral (lower) sides of the monolayer.

-

The test drug, with or without SNAC at various concentrations, is added to the apical chamber.

-

Samples are collected from the basolateral chamber at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).

-

The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the apical chamber.

-

In Vitro Pepsin Inhibition Assay

Objective: To determine the ability of SNAC to inhibit the proteolytic activity of pepsin.

Methodology:

-

Reagent Preparation:

-

A substrate solution is prepared (e.g., 2.0% w/v hemoglobin in an acidic buffer, pH ~2.0).

-

A pepsin enzyme solution is prepared in cold 10 mM HCl.

-

SNAC solutions at various concentrations are prepared.

-

-

Assay Procedure:

-

The substrate is pre-incubated at 37°C.

-

The pepsin solution is mixed with either the SNAC solution (test) or a buffer (control) and incubated for a short period (e.g., 15 minutes) to allow for interaction.

-

The pepsin/SNAC or pepsin/buffer mixture is added to the pre-warmed substrate to initiate the reaction.

-

The reaction is allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.

-

The reaction is stopped by adding a precipitating agent, such as trichloroacetic acid (TCA).

-

-

Quantification:

-

The mixture is centrifuged to pellet the undigested protein.

-

The absorbance of the supernatant, which contains the TCA-soluble digested products, is measured at 280 nm.

-

-

Data Analysis: The percentage of pepsin inhibition is calculated by comparing the absorbance of the test samples (with SNAC) to the control samples (without SNAC).

In Vivo Oral Absorption Study in Beagle Dogs

Objective: To evaluate the pharmacokinetic profile and determine the oral bioavailability of a drug co-formulated with SNAC in a preclinical animal model.

Methodology:

-

Animal Acclimatization and Housing: Beagle dogs are acclimatized to the study conditions and housed in accordance with animal welfare regulations.

-

Fasting: Animals are fasted overnight (typically 12-16 hours) before drug administration to minimize variability in gastric emptying and absorption. Water is provided ad libitum.

-

Catheterization: A catheter is placed in a suitable vein (e.g., cephalic vein) for serial blood sampling.

-

Drug Administration:

-

A pre-dose blood sample is collected (time 0).

-

The drug formulation (e.g., a tablet or capsule containing the API and SNAC) is administered orally, followed by a fixed volume of water to ensure swallowing.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -70°C) until analysis.

-

Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Cmax (maximum plasma concentration)

-

Tmax (time to reach Cmax)

-

AUC (area under the plasma concentration-time curve)

-

Oral bioavailability (F%), which is calculated by comparing the AUC from the oral dose to the AUC from an intravenous dose of the same drug.

-

Characterization of Non-covalent Interactions via Isothermal Titration Calorimetry (ITC)

Objective: To thermodynamically characterize the non-covalent binding between SNAC and a drug molecule.

Methodology:

-

Sample Preparation: The drug and SNAC are prepared in the same buffer to avoid heats of dilution. The drug solution is placed in the ITC sample cell, and the SNAC solution is loaded into the titration syringe.

-

Titration: The ITC instrument maintains a constant temperature. A series of small, precise injections of the SNAC solution are made into the drug solution in the sample cell.

-

Heat Measurement: The instrument measures the minute heat changes (either exothermic or endothermic) that occur upon each injection as the SNAC and drug molecules interact and bind. A reference cell containing only buffer is used to subtract background heat effects.

-

Data Analysis: The raw data (a series of heat spikes corresponding to each injection) are integrated to create a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the following thermodynamic parameters:

-

Binding Affinity (Ka): The strength of the interaction.

-

Enthalpy Change (ΔH): The heat released or absorbed during binding.

-

Stoichiometry (n): The molar ratio of SNAC to the drug in the complex.

-

From these, the Gibbs Free Energy Change (ΔG) and Entropy Change (ΔS) can also be calculated, providing a complete thermodynamic profile of the interaction.

-

Conclusion

This compound (SNAC) is a multifunctional permeation enhancer that facilitates the oral delivery of macromolecules through a sophisticated and synergistic mechanism of action. By creating a protective microenvironment in the stomach and directly enhancing the transcellular transport of drugs, SNAC has overcome significant hurdles in oral drug formulation. The successful development of oral semaglutide is a testament to the potential of this technology. A thorough understanding of its mechanisms, supported by robust in vitro and in vivo experimental models, is crucial for the continued development of novel oral therapies for a wide range of challenging molecules. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to harness the capabilities of this compound.

References

- 1. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SNAC for Enhanced Oral Bioavailability: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Investigation of SNAC as an Oral Peptide Permeation Enhancer in Lipid Membranes via Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salcaprozate sodium (SNAC) enhances permeability of octreotide across isolated rat and human intestinal epithelial mucosae in Ussing chambers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jinsoolim.com [jinsoolim.com]

- 11. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10) - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development of Salcaprozic acid (SNAC).

An In-depth Technical Guide to the Discovery and Development of Salcaprozate Sodium (SNAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salcaprozate sodium (SNAC), also known as sodium N-(8-[2-hydroxybenzoyl]amino)caprylate, is a synthetic intestinal permeation enhancer that has garnered significant attention in the pharmaceutical industry for its ability to enable the oral delivery of macromolecules and poorly permeable small molecules.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to SNAC. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal drug delivery technology.

SNAC was developed by Emisphere Technologies and is the most prominent example from their Eligen® technology platform, a library of over 1500 compounds designed to act as "carriers" to facilitate the gastrointestinal absorption of therapeutic agents.[1][3][4] Initially investigated for the oral delivery of heparin and insulin, SNAC has been extensively studied and is a key component in the first orally available glucagon-like peptide-1 (GLP-1) receptor agonist, semaglutide (Rybelsus®).[1][5][6] SNAC has achieved Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA).[1][2]

Physicochemical Properties of Salcaprozate Sodium (SNAC)

| Property | Value | Source |

| Chemical Name | Sodium N-(8-[2-hydroxybenzoyl]amino)caprylate | [7] |

| Molecular Formula | C15H20NNaO4 | [][9][10] |

| Molecular Weight | 301.31 g/mol | [][9][10] |

| CAS Number | 203787-91-1 | [2][][10] |

| Appearance | White solid | [11] |

| Solubility | Favorable in water | [] |

Discovery and Development Timeline

The development of SNAC has been a multi-decade journey, from its initial conception as part of a broad screening library to its successful incorporation into an approved oral peptide therapeutic.

-

1990s: Emisphere Technologies initiated the development of the Eligen® technology, a library of carrier molecules designed to improve the oral bioavailability of drugs.[1] SNAC was discovered during a screening of this library.[1]

-

Late 1990s - Early 2000s: Initial preclinical and clinical studies focused on the oral delivery of heparin and insulin using SNAC.[1]

-

2007: Novo Nordisk and Emisphere Technologies began a collaboration to utilize the Eligen® technology for the oral delivery of Novo Nordisk's proprietary molecules.[3]

-

2014: A co-formulation of Vitamin B12 and SNAC (Eligen® B12) was approved as a medical food, solidifying the safety profile of SNAC.[1][12]

-

2019: The FDA approved Rybelsus® (oral semaglutide), the first oral GLP-1 receptor agonist for the treatment of type 2 diabetes, which contains semaglutide co-formulated with SNAC.[5][12][13] This marked a significant milestone in the oral delivery of peptide therapeutics.

-

2020: Novo Nordisk acquired Emisphere Technologies, gaining full ownership of the Eligen® SNAC technology platform.[3][4][14]

Mechanism of Action

The mechanism by which SNAC enhances oral absorption has been a subject of extensive research, and the understanding has evolved over time. Two primary mechanisms have been proposed: a carrier-mediated transcellular transport and a localized gastric absorption mechanism.

The "Carrier" or "Chaperone" Mechanism

The initial hypothesis for SNAC's mechanism of action, as proposed by Emisphere, was that it acts as a "carrier" or "chaperone" for the drug molecule.

Caption: Carrier/Chaperone Mechanism of SNAC.

This model suggests the following steps:

-

Non-covalent Complexation: SNAC forms a weak, non-covalent complex with the drug molecule in the gastrointestinal lumen.[1][15]

-

Increased Lipophilicity: This complexation increases the lipophilicity of the drug, making it more compatible with the lipid bilayer of the intestinal epithelial cells.[1][15]

-

Enhanced Transcellular Transport: The lipophilic complex is then able to more readily partition into and diffuse across the epithelial cell membrane via a transcellular route.[1][16]

-

Dissociation: Once inside the cell or having passed through it, the weak association between the drug and SNAC dissociates, releasing the active drug into the systemic circulation.[1]

Gastric Absorption Mechanism (with Semaglutide)

More recent investigations, particularly those related to the development of oral semaglutide, have revealed a more nuanced mechanism that occurs primarily in the stomach.

Caption: Gastric Absorption Mechanism of SNAC with Semaglutide.

This mechanism, specific to the co-formulation of SNAC with semaglutide, involves several key actions in the stomach:

-

Rapid Tablet Erosion: The tablet is designed to erode quickly in the stomach, releasing a high local concentration of both SNAC and semaglutide.[1]

-

Local pH Neutralization: SNAC acts as a buffer, transiently increasing the local pH in the immediate vicinity of the tablet.[1][13][17]

-

Protection from Proteolytic Degradation: This localized increase in pH inactivates pepsin, the primary proteolytic enzyme in the stomach, thereby protecting the semaglutide from degradation.[1][13][17]

-

Promotion of Monomerization: SNAC is thought to promote the monomeric form of semaglutide, which is more readily absorbed than its oligomeric forms.[1][13][17]

-

Increased Membrane Fluidity and Transcellular Absorption: SNAC interacts with the gastric epithelial cell membranes, transiently increasing their fluidity. This facilitates the transcellular passage of semaglutide into the systemic circulation.[1][17]

Preclinical and Clinical Data

SNAC has been evaluated in numerous preclinical and clinical studies with a variety of therapeutic agents. The following tables summarize key quantitative data from selected studies.

Table 1: Preclinical Studies of SNAC

| Therapeutic Agent | Animal Model | SNAC Dose | Key Findings | Reference |

| Heparin | Rat | Not specified | SNAC increased the oral bioavailability of heparin. | [1] |

| Salmon Calcitonin (sCT) | Rat | Not specified | SNAC improved the intestinal permeation of sCT. | [1] |

| Insulin | Rat | Not specified | SNAC improved the intestinal permeation of insulin. | [1] |

| Cromolyn | Rat | Not specified | SNAC improved the intestinal permeation of cromolyn. | [1] |

| Octreotide | Rat | 20 mM | SNAC significantly increased the apparent permeability (Papp) of octreotide across isolated rat intestinal mucosae. | [18][19] |

| Pancreatic Kininogenase (PK) | Rat | 32:1 (SNAC:PK ratio) | The cumulative permeation rate of PK across Caco-2 cells was 13.574% with SNAC, significantly higher than control. In vivo, the AUC0-12h of PK was 5679.747 ng/Lh with SNAC compared to 4639.665 ng/Lh without. | [20] |

Table 2: Clinical Studies of SNAC

| Therapeutic Agent | Study Population | SNAC Dose | Key Findings | Reference |

| Vitamin B12 | Vitamin B12 deficient subjects | Not specified | The SNAC-B12 co-formulation (Eligen® B12) was effective in normalizing B12 levels. | [1][21] |

| Semaglutide (Oral) | Adults with Type 2 Diabetes | 300 mg | The oral semaglutide tablet (14 mg semaglutide co-formulated with 300 mg SNAC) demonstrated superior reductions in HbA1c and body weight compared to placebo and active comparators in the PIONEER clinical trial program. | [1][5][22][23] |

| Ibandronate | Not specified | Not specified | SNAC increased the absorption of ibandronate after oral administration. | [12] |

Experimental Protocols

Detailed experimental protocols are often proprietary or found within the supplementary materials of published research. However, based on the literature, the following methodologies are central to the evaluation of SNAC's effects.

In Vitro Permeability Studies (Ussing Chamber)

The Ussing chamber technique is a widely used method to study the transport of molecules across epithelial tissues.

Caption: Ussing Chamber Experimental Workflow.

General Protocol:

-

Tissue Preparation: Intestinal segments from animal models (e.g., rats) or human biopsies are excised and the mucosal layer is carefully isolated.[18][19]

-

Mounting: The isolated mucosa is mounted between the two halves of an Ussing chamber, separating the apical (luminal) and basolateral (serosal/blood) sides.

-

Buffer Addition: Both chambers are filled with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) and maintained at 37°C and gassed with 95% O2/5% CO2.

-

Tissue Integrity Measurement: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the epithelial barrier.

-

Dosing: The drug of interest, with and without SNAC, is added to the apical chamber.

-

Sampling: Aliquots are taken from the basolateral chamber at predetermined time points.

-

Analysis: The concentration of the drug in the basolateral samples is quantified using an appropriate analytical method (e.g., HPLC, LC-MS/MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to determine the rate of drug transport across the mucosa.

Cell-Based Permeability Assays (Caco-2 Cells)

Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are a standard in vitro model for predicting intestinal drug absorption.

General Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring TEER and/or the permeability of a paracellular marker like mannitol.

-

Transport Studies: The culture medium in the apical chamber is replaced with a transport buffer containing the test drug with and without SNAC. The basolateral chamber contains a drug-free buffer.

-

Sampling and Analysis: Samples are collected from the basolateral chamber over time and analyzed for drug concentration.

-

Papp Calculation: The Papp value is calculated to assess the permeability of the drug across the cell monolayer.

Synthesis of Salcaprozate Sodium

The synthesis of SNAC can be achieved through various routes. A common approach involves the acylation of 8-aminooctanoic acid with a salicylic acid derivative.

Caption: General Synthesis Workflow for SNAC.

A representative synthesis procedure is as follows:

-

Acylation: 8-aminooctanoic acid is reacted with an activated form of salicylic acid, such as acetylsalicyloyl chloride or 2-hydroxybenzoyl chloride, in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane).[7][11]

-

Hydrolysis: If an ester of 8-aminooctanoic acid was used, the resulting intermediate is hydrolyzed, typically using a base like sodium hydroxide, to yield the carboxylic acid.[11]

-

Salt Formation: The resulting 8-(2-hydroxybenzamido)octanoic acid is then carefully neutralized with a stoichiometric amount of sodium hydroxide in a solvent like ethanol or isopropanol to form the sodium salt, SNAC.[10][11]

-

Purification: The final product is purified, for instance by crystallization, and then dried to yield SNAC as a white solid.[10][11]

Conclusion

Salcaprozate sodium (SNAC) represents a landmark achievement in the field of oral drug delivery. Its journey from a screening library to a key component of an approved oral peptide therapeutic highlights the potential of permeation enhancers to overcome the significant barriers to oral macromolecule administration. The dual mechanisms of action, involving both a general "chaperone" effect and a more specific, localized gastric effect, provide a versatile platform for the oral formulation of a wide range of challenging drug candidates. As research continues, SNAC and similar technologies are poised to play an increasingly vital role in the development of more patient-friendly and effective oral therapies for a multitude of diseases.

References

- 1. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salcaprozate sodium - Wikipedia [en.wikipedia.org]

- 3. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists [e-enm.org]

- 7. Salcaprozate Sodium: Revolutionizing Oral Drug Delivery through Enhanced Gastrointestinal Absorption_Chemicalbook [chemicalbook.com]

- 9. Salcaprozate Sodium | C15H20NNaO4 | CID 23669833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Application of Salcaprozate sodium_Chemicalbook [chemicalbook.com]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. What is SNAC in oral semaglutide? | Biopharma PEG [biochempeg.com]

- 14. fiercepharma.com [fiercepharma.com]

- 15. Salcaprozate Sodium (SNAC): A Multifunctional Absorption Enhancer For Oral Macromolecular Drug Delivery-www.china-sinoway.com [china-sinoway.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. arrow.tudublin.ie [arrow.tudublin.ie]

- 19. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 20. researchgate.net [researchgate.net]

- 21. Drug Delivery Development for Advanced Oral Formulations [clinicaltrialsarena.com]

- 22. Emisphere Provides Development Update on Novo Nordisk Drug Using its Eligen SNAC Carrier Technology [drug-dev.com]

- 23. Liraglutide | A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes | springermedicine.com [springermedicine.com]

An In-depth Technical Guide to 8-(2-hydroxybenzamido)octanoic Acid: Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(2-hydroxybenzamido)octanoic acid, also known as salcaprozic acid, is a synthetic fatty acid derivative that has garnered significant attention in the pharmaceutical industry.[1] Its sodium salt, salcaprozate sodium (SNAC), is a key oral absorption promoter used to enhance the bioavailability of macromolecules and other drugs with poor oral absorption.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological mechanism of action of 8-(2-hydroxybenzamido)octanoic acid, intended to support research and development efforts in drug delivery and formulation.

Chemical and Physicochemical Properties

8-(2-hydroxybenzamido)octanoic acid is a white to off-white solid.[3] It is characterized by a benzamido group attached to an eight-carbon aliphatic chain, conferring amphiphilic properties to the molecule. A summary of its key chemical and physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 8-[(2-hydroxybenzoyl)amino]octanoic acid | [1][4] |

| Synonyms | This compound, 8-(Salicyloylamino)octanoic acid | [5] |

| CAS Number | 183990-46-7 | [1] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Molecular Weight | 279.33 g/mol | [1] |

| Melting Point | 183 - 185°C | |

| Boiling Point | 521.7°C at 760 mmHg | |

| Density | 1.171 g/cm³ | |

| pKa | 4.77 (Predicted) | |

| LogP | 2.82 (Predicted) | |

| Solubility | Soluble in some organic solvents | |

| Appearance | White to off-white solid | [3] |

| Storage | Sealed in dry, 2-8°C | [4] |

Experimental Protocols: Synthesis of 8-(2-hydroxybenzamido)octanoic acid

The synthesis of 8-(2-hydroxybenzamido)octanoic acid can be achieved through a multi-step process, as detailed in various patents. A general synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthetic Scheme

Caption: Synthetic pathway for 8-(2-hydroxybenzamido)octanoic acid.

Detailed Protocol

This protocol is adapted from patent literature and describes a common method for the laboratory-scale synthesis of 8-(2-hydroxybenzamido)octanoic acid.

Step 1: Synthesis of 2H-benzo[e][2]oxazine-2,4(3H)-dione

-

In a 250 mL reaction flask equipped with a magnetic stirrer and a thermometer, dissolve 20.0 g of salicylamide in 80 mL of dimethylformamide (DMF).

-

Cool the stirred solution to 0-5°C using an ice bath.

-

Add 28.4 g of N,N'-carbonyldiimidazole (CDI) in portions, ensuring the temperature remains between 0-5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Add 240 mL of purified water to the reaction mixture, which may cause a precipitate to form.

-

Adjust the pH of the mixture to 1-3 using a 6M aqueous solution of hydrochloric acid (HCl).

-

Continue stirring for 30 minutes, then collect the solid by filtration.

-

Wash the filter cake with purified water and dry it in an oven at 45-50°C for 16 hours to yield the intermediate, 2H-benzo[e][2]oxazine-2,4(3H)-dione.

Step 2: Synthesis of Ethyl 8-(2,4-dioxo-2H-benzo[e][2]oxazin-3(4H)-yl)octanoate

-

To a 250 mL reaction flask, add 45 mL of DMF, 14.50 g of ethyl 8-bromooctanoate, 10.36 g of the intermediate from Step 1, and 13.03 g of anhydrous sodium carbonate.

-

Heat the stirred mixture to 70 ± 5°C and maintain this temperature for 2-2.5 hours.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Pour the filtrate into 420 mL of water with stirring. Continue stirring for 1-1.5 hours.

-

Collect the resulting precipitate by filtration, wash the filter cake with purified water, and dry it in an oven at 35-40°C for 24 hours.

Step 3: Synthesis of 8-(2-hydroxybenzamido)octanoic acid

-

In a 250 mL reaction flask, prepare a solution of 8.64 g of sodium hydroxide (NaOH) in 90 mL of purified water.

-

Add 18.00 g of the ester intermediate from Step 2 to the NaOH solution.

-

Heat the mixture to reflux and maintain for 1.5-2 hours to effect hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of 1-2 with 6M hydrochloric acid, which will cause the product to precipitate.

-

Stir the mixture for an additional 30 minutes.

-

Collect the solid product by filtration, wash the filter cake with purified water, and dry in an oven at 45-55°C for 14-18 hours to obtain 8-(2-hydroxybenzamido)octanoic acid.

Mechanism of Action as an Oral Absorption Enhancer

The sodium salt of 8-(2-hydroxybenzamido)octanoic acid, salcaprozate sodium (SNAC), is a well-documented oral permeation enhancer. Its mechanism of action is multifaceted and involves several key processes that facilitate the absorption of co-administered drugs, particularly large molecules like peptides, across the gastrointestinal epithelium.

The proposed mechanisms of action for SNAC include:

-

Localized pH Neutralization: In the acidic environment of the stomach, SNAC acts as a buffer, transiently increasing the local pH. This protects acid-labile drugs from degradation and inhibits the activity of the digestive enzyme pepsin.

-

Formation of Non-covalent Complexes: SNAC can form weak, non-covalent complexes with drug molecules. This association increases the lipophilicity of the drug, which is thought to facilitate its passive diffusion across the lipid membranes of intestinal epithelial cells (transcellular transport).

-

Increased Membrane Fluidity: SNAC is believed to transiently increase the fluidity of the epithelial cell membranes, further aiding the transcellular passage of the associated drug.

References

- 1. This compound | C15H21NO4 | CID 158789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sodium 8-(2-hydroxybenzamido)octanoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 8-(2-Hydroxybenzamido)octanoic acid | 183990-46-7 [sigmaaldrich.com]

- 4. 8-[(2-hydroxybenzoyl)amino]octanoic acid | 183990-46-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

A Technical Guide to Salcaprozic Acid and Salcaprozate Sodium (SNAC): The Permeation Enhancer Revolutionizing Oral Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral administration of therapeutics, particularly macromolecules like peptides and proteins, has long been hampered by the formidable barriers of the gastrointestinal (GI) tract. These barriers include enzymatic degradation in the stomach and poor permeability across the intestinal epithelium. Salcaprozic acid and its sodium salt, Salcaprozate sodium (SNAC), represent a breakthrough in overcoming these challenges. SNAC, an N-acylated amino acid derivative of salicylic acid, is an oral absorption enhancer that has enabled the development of the first orally available glucagon-like peptide-1 (GLP-1) receptor agonist, semaglutide.[1][2][3]

Developed using Emisphere's Eligen™ technology, SNAC is not merely a simple permeation enhancer but a multifunctional agent that acts locally within the GI tract to protect the active pharmaceutical ingredient (API) and facilitate its absorption.[4] Its mechanism involves a combination of pH modulation, API stabilization, and a transient, reversible increase in cell membrane permeability, primarily facilitating transcellular transport.[1][5][6] This guide provides a comprehensive technical overview of the chemistry, mechanism of action, pharmacokinetics, and key experimental data related to this compound and SNAC, intended to serve as a resource for professionals in drug development and pharmaceutical sciences.

Chemical and Physical Properties

This compound (8-(2-hydroxybenzamido)octanoic acid) is the parent acid, while Salcaprozate sodium (SNAC) is its monosodium salt, the form used in pharmaceutical formulations.[7][8] The amphiphilic nature of the molecule, combining a hydrophobic octanoic acid chain with a hydrophilic salicylamide headgroup, is central to its function.[7][9]

| Property | This compound | Salcaprozate Sodium (SNAC) |

| IUPAC Name | 8-[(2-hydroxybenzoyl)amino]octanoic acid | Sodium 8-[(2-hydroxybenzoyl)amino]octanoate |

| Synonyms | 8-(2-Hydroxybenzamido)octanoic acid | Sodium N-(8-[2-hydroxybenzoyl]amino)caprylate |

| CAS Number | 183990-46-7[7][10] | 203787-91-1[11][12] |

| Molecular Formula | C₁₅H₂₁NO₄[7][10] | C₁₅H₂₀NNaO₄[8] |

| Molecular Weight | 279.33 g/mol [7][10] | 301.31 g/mol [8] |

| Appearance | - | White to off-white crystalline powder[13] |

| Solubility in Water | - | ~33 mg/mL[13] |

Mechanism of Action

SNAC's efficacy stems from a multi-pronged mechanism that addresses several barriers to oral drug absorption, particularly for peptides like semaglutide. The primary site of action for the oral semaglutide-SNAC formulation is the stomach, which is atypical for most oral drugs.[4][14]

The key mechanisms are:

-

Gastric pH Neutralization : Upon tablet erosion in the stomach, the high concentration of SNAC acts as a localized buffer, transiently increasing the pH in the microenvironment surrounding the drug molecule.[1][4][6] This provides crucial protection against degradation by the acidic environment and the pH-sensitive gastric enzyme, pepsin.[5][15]

-

Inhibition of Oligomerization : SNAC can interfere with the self-association of peptide molecules, promoting their monomeric form.[1][6] This is important as monomers are more readily absorbed than larger oligomers.[1]

-

Enhanced Transcellular Permeation : SNAC interacts with and temporarily increases the fluidity of the gastric epithelial cell membranes.[1] This action is believed to facilitate the passage of the drug directly through the cells (transcellular transport) rather than between them (paracellular transport).[1][5][6] Evidence suggests this effect occurs without disrupting tight junction complexes.[1][5]

-

Non-Covalent Complexation : SNAC forms weak, non-covalent bonds with the drug molecule.[2][15] This interaction increases the lipophilicity of the drug, further aiding its partitioning into and passage across the lipid cell membrane.[5][15] The interaction is reversible, allowing the active drug to be released into systemic circulation.[6]

Caption: SNAC's multi-faceted mechanism of action in the stomach.

Pharmacokinetics and Metabolism

Pharmacokinetics of SNAC

When administered orally, SNAC is absorbed rapidly, with early systemic exposure observed.[1] However, its elimination is also rapid, with a reported half-life of approximately 2 hours.[1][16] Studies in rats have shown SNAC to be orally bioavailable at around 40%.[17] The primary routes of metabolism are β-oxidation and glucuronidation, and it is mainly eliminated in the urine.[1][16] Its transient presence in the system means its permeation-enhancing effects are localized to the GI tract and reversible.[6][17]

Effect of SNAC on Drug Pharmacokinetics

The co-formulation of SNAC with a drug dramatically alters the drug's pharmacokinetic profile. The most well-documented example is oral semaglutide.

| Parameter | Subcutaneous Semaglutide | Oral Semaglutide (14 mg) with SNAC (300 mg) |

| Route | Subcutaneous Injection | Oral Tablet |

| Bioavailability | High (not specified) | ~0.8% - 1.4%[1][18] |

| Absorption | Slow | Faster than subcutaneous[1] |

| Optimal SNAC Dose | N/A | 300 mg[1][14][18][19] |

| Terminal Half-life (t₁/₂) | ~1 week[18] | ~1 week[18][19] |

Despite the low absolute bioavailability, the high potency of semaglutide combined with the enhancement by SNAC allows for clinically effective plasma concentrations to be achieved with once-daily oral dosing.[3][18] Importantly, once the drug is absorbed, its distribution, metabolism, and elimination are not altered by SNAC and are identical to the subcutaneously administered form.[1][18]

Applications in Drug Delivery

SNAC's primary success has been in enabling the oral delivery of peptides, a class of drugs historically limited to injectable formulations.

-

Oral Semaglutide (Rybelsus®) : The landmark application of SNAC is in the formulation of Rybelsus®, the first oral GLP-1 receptor agonist for type 2 diabetes.[2][3] The formulation typically contains 300 mg of SNAC with varying doses of semaglutide (e.g., 3, 7, or 14 mg).[5]

-

Vitamin B12 (Eligen B12) : SNAC was first commercialized in a medical food product to enhance the oral absorption of vitamin B12.[1][2][4] Clinical studies showed that the combination achieved a higher absolute bioavailability (5%) compared to a standard commercial oral formulation (2%).[1]

-

Investigational Uses : SNAC has been studied extensively as a delivery agent for other macromolecules with poor oral bioavailability, including heparin, insulin, and octreotide.[1][5][10][20]

Key Experimental Evidence and Protocols

The mechanism and efficacy of SNAC have been validated through numerous in vitro, preclinical, and clinical studies.

In Vitro Permeability Studies (Caco-2 Cell Model)

Caco-2 cell monolayers are a standard in vitro model for predicting intestinal drug absorption. Studies with SNAC have been pivotal in elucidating its mechanism.

| Condition | Observation | Interpretation |

| SNAC (low-moderate conc.) + Marker | Increased permeability of some markers (e.g., insulin, 6-CF) without a significant drop in TEER.[5] | Supports a transcellular mechanism rather than opening of tight junctions.[5] |

| SNAC (high conc., >50 mg/mL) | Complete loss of Transepithelial Electrical Resistance (TEER) and large increase in marker permeability.[5] | Compromised monolayer integrity, limiting mechanistic conclusions at high doses.[5] |

| SNAC vs. Sodium Caprate (C₁₀) | C₁₀ reversibly reduced TEER and increased paracellular marker flux; SNAC had minimal effect on TEER at non-cytotoxic concentrations.[21] | Highlights the different primary mechanisms; C₁₀ is primarily paracellular, while SNAC is transcellular.[21] |

-

Cell Culture : Caco-2 cells are seeded onto semi-permeable Transwell® filter inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.[22]

-

Monolayer Integrity Check : The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A stable and high TEER value indicates a confluent monolayer with functional tight junctions.

-

Permeability Experiment :

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

The test solution, containing the API (e.g., a fluorescent marker like FD4 or the drug of interest) with and without SNAC, is added to the apical (upper) chamber.

-

The basolateral (lower) chamber contains a drug-free buffer.

-

-

Sampling : Samples are collected from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.

-

Analysis : The concentration of the API in the collected samples is quantified using an appropriate analytical method (e.g., fluorescence spectroscopy for FD4, LC-MS/MS for a specific drug).

-

Calculation : The apparent permeability coefficient (Papp), a measure of the drug's ability to cross the monolayer, is calculated.

Caption: Standard experimental workflow for a Caco-2 permeability assay.

In Vivo Preclinical and Clinical Studies

Animal studies in rats and dogs, along with extensive clinical trials in humans, have confirmed SNAC's ability to enable oral drug absorption.

-

Animal Studies : Studies in Beagle dogs were crucial for establishing the stomach as the primary site of absorption for the oral semaglutide-SNAC formulation and for optimizing the 300 mg SNAC dose.[14][23]

-

Clinical Trials : The PIONEER program, a series of phase III clinical trials, demonstrated the efficacy and safety of oral semaglutide with SNAC in treating type 2 diabetes, showing significant reductions in glycated hemoglobin and body weight compared to placebo and active comparators.[3][18]

Safety and Toxicology

SNAC has been granted Generally Recognized as Safe (GRAS) status by the U.S. FDA.[4][5][24] Its safety profile is supported by extensive preclinical and clinical data.

-

Preclinical Toxicology : Subchronic 13-week oral toxicity studies in rats have been conducted. In Wistar rats, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1000 mg/kg/day.[11][25] At higher doses (2000 mg/kg/day in Sprague-Dawley rats), some mortality and histopathological changes in the stomach were observed, likely due to local irritation from the gavage dosing method.[11][25]

-

Clinical Safety : In clinical trials with oral semaglutide, the safety profile was consistent with the GLP-1 receptor agonist class, with the most common adverse events being gastrointestinal disorders.[19] No new safety signals attributable to SNAC were reported.[3] The transient and localized action of SNAC is a key aspect of its favorable safety profile.

Caption: Logical relationship from SNAC's properties to its therapeutic effect.

Conclusion

Salcaprozate sodium (SNAC) is a clinically validated and safe oral absorption enhancer that has fundamentally changed the landscape of peptide drug delivery. Its sophisticated, multi-component mechanism of action—combining API protection with a transient, transcellular permeation enhancement—sets it apart from earlier, less effective enhancers. The successful development and approval of oral semaglutide (Rybelsus®) serves as a powerful proof-of-concept for the Eligen™ technology. For researchers and drug developers, SNAC provides a powerful tool to unlock the potential of oral formulations for a wide range of poorly permeable molecules, promising to improve patient compliance and expand therapeutic options for chronic diseases.

References

- 1. Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Liraglutide | A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes | springermedicine.com [springermedicine.com]

- 4. What is SNAC in oral semaglutide? | Biopharma PEG [biochempeg.com]

- 5. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 183990-46-7 [smolecule.com]

- 8. This compound sodium salt | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C15H21NO4 | CID 158789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Subchronic oral toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tlcstandards.com [tlcstandards.com]

- 13. Salcaprozate Sodium | 203787-91-1 [chemicalbook.com]

- 14. glucagon.com [glucagon.com]

- 15. Salcaprozate Sodium (SNAC): A Multifunctional Absorption Enhancer For Oral Macromolecular Drug Delivery-www.china-sinoway.com [china-sinoway.com]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Evaluating the Pharmacokinetics and Systemic Effects of a Permeability Enhancer Sodium N-[8-(2-hydroxybenzoyl)amino] Caprylate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Original Article [sciencehub.novonordisk.com]

- 20. Salcaprozate sodium (SNAC) enhances permeability of octreotide across isolated rat and human intestinal epithelial mucosae in Ussing chambers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

The Lynchpin of Oral Drug Delivery: A Technical Guide to SNAC-Facilitated Transcellular Transport

For Researchers, Scientists, and Drug Development Professionals

The oral administration of macromolecules, particularly peptides and proteins, has long been a formidable challenge in pharmaceutical development. The harsh environment of the gastrointestinal tract and the low permeability of the intestinal epithelium present significant barriers to achieving therapeutic bioavailability. Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), a synthetic N-acetylated amino acid derivative of salicylic acid, has emerged as a pivotal permeation enhancer, revolutionizing the potential for oral delivery of these complex therapeutics.[1][2] This technical guide provides an in-depth exploration of the core mechanisms by which SNAC facilitates the transcellular transport of drugs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanisms of SNAC-Mediated Permeation Enhancement

SNAC employs a multi-pronged approach to shepherd drug molecules across the gastric epithelium, primarily through a transcellular route.[3][4] Unlike enhancers that disrupt tight junctions for paracellular transport, SNAC's action is more nuanced, focusing on creating a favorable local environment and directly interacting with the cell membrane. The key mechanisms are:

-

Localized pH Elevation and Enzyme Inhibition: Upon dissolution in the stomach, SNAC acts as a localized buffer, transiently increasing the pH in the microenvironment of the drug formulation.[1][3][5] This elevation in pH serves a dual purpose: it protects pH-sensitive drugs, such as the GLP-1 receptor agonist semaglutide, from degradation by gastric enzymes like pepsin, and it can increase the solubility of certain drug molecules.[3][5]

-

Increased Membrane Fluidity: SNAC temporarily inserts itself into the lipid bilayer of gastric epithelial cells, leading to an increase in membrane fluidity.[4][6] This "fluidization" of the membrane creates a more permissive environment for the transcellular passage of drug molecules that would otherwise be unable to cross the lipid barrier. This effect is transient and reversible.[1]

-

Non-Covalent Drug Complexation and Increased Lipophilicity: SNAC can form weak, non-covalent complexes with drug molecules.[1][5] This association increases the overall lipophilicity of the drug, making it more amenable to partitioning into and diffusing across the lipid-rich cell membrane.

-

Promotion of Drug Monomerization: For drugs that tend to form oligomers, such as semaglutide, SNAC can promote their monomeric state.[1][3] By altering the polarity of the local solution, SNAC weakens the hydrophobic interactions that drive oligomerization, presenting the drug in a smaller, more readily absorbable form.[3]

These mechanisms work in concert to create a window of opportunity for the drug to be absorbed directly through the gastric epithelial cells into the systemic circulation.

Quantitative Data on SNAC-Mediated Permeability Enhancement

The efficacy of SNAC in enhancing the oral bioavailability of various drugs has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Enhancement of Apparent Permeability (Papp) in In Vitro and Ex Vivo Models

| Drug | Model | SNAC Concentration | Fold Increase in Papp | Reference |

| Octreotide | Isolated Rat Colon Mucosa | 20 mM | 3.2 | [2][7] |

| Octreotide | Isolated Rat Ileum Mucosa | 20 mM | 3.4 | [2][7] |

| Octreotide | Isolated Rat Upper Jejunum Mucosa | 20 mM | 2.3 | [2][7] |

| Octreotide | Isolated Rat Duodenum Mucosa | 20 mM | 1.4 | [2][7] |

| Octreotide | Isolated Rat Stomach Mucosa | 20 mM | 1.4 | [2][7] |

| Octreotide | Isolated Human Colonic Mucosa | 20 mM | 1.5 | [2][7] |

| Octreotide | Isolated Human Colonic Mucosa | 40 mM | 2.1 | [2][7] |

| FITC-dextran 4000 (FD4) | Isolated Rat Gastric Mucosae | 20 mM | 6.3 | [8] |

| FITC-dextran 4000 (FD4) | Isolated Rat Gastric Mucosae | 50 mM | 13.6 | [8] |

| FITC-dextran 4000 (FD4) | Isolated Rat Gastric Mucosae | 100 mM | 17.1 | [8] |

Table 2: Enhancement of Oral Bioavailability in In Vivo Models

| Drug | Animal Model | SNAC Dose | Key Finding | Reference |

| Semaglutide | Healthy Humans | 300 mg | Optimal dose for highest semaglutide exposure | [3][9] |

| Semaglutide | Healthy Humans & T2D Patients | 300 mg | Half-life of ~1 week, supporting once-daily dosing | [9] |

| Vitamin B12 | Humans | 100 mg | Absolute bioavailability increased from 2% to 5% | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of SNAC-facilitated transcellular transport.

In Vitro Permeability Assay using Caco-2 Cell Monolayers

This assay is a widely accepted model to predict human intestinal drug absorption.

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO₂ atmosphere.

-

Seed cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions. Change the medium every 2-3 days.

-

-

Transepithelial Electrical Resistance (TEER) Measurement:

-

Before the permeability experiment, measure the TEER of the Caco-2 monolayer using an epithelial voltohmmeter to confirm monolayer integrity. TEER values should be stable and consistent with established laboratory standards.

-

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

-

Prepare dosing solutions of the test drug with and without SNAC in HBSS.

-

For apical-to-basolateral (A→B) transport, add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.

-

For basolateral-to-apical (B→A) transport, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points, collect samples from the receiver chamber and replace with fresh HBSS.

-

Analyze the concentration of the drug in the samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

-

Calculate the efflux ratio (ER) as the ratio of Papp(B→A) to Papp(A→B). An ER > 2 suggests active efflux.

-

Ex Vivo Permeability Assay using Ussing Chambers

This method utilizes isolated intestinal tissue to provide a more physiologically relevant model.

-

Tissue Preparation:

-

Obtain fresh intestinal tissue (e.g., from rats or human biopsies) and immediately place it in ice-cold Krebs-Henseleit (KH) buffer.

-

Isolate the mucosal layer from the underlying muscle layers.

-

Mount the mucosal tissue between the two halves of an Ussing chamber, separating the apical and basolateral sides.

-

-

Permeability Measurement:

-

Fill both chambers with pre-warmed and gassed (95% O₂/5% CO₂) KH buffer.

-

Monitor the transepithelial electrical resistance (TEER) to ensure tissue viability.

-

Add the radiolabeled or unlabeled test drug with and without SNAC to the apical chamber.

-

At regular intervals, take samples from the basolateral chamber and replace with fresh buffer.

-

Quantify the amount of transported drug using liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) as described for the Caco-2 assay.

-

Membrane Fluidity Measurement using Solid-State NMR (ssNMR)

ssNMR provides quantitative, site-specific information on membrane dynamics.[6]

-

Sample Preparation:

-

Prepare hydrated dimyristoyl-sn-glycero-3-phosphocholine (DMPC) liposomes.

-

Incorporate SNAC at various concentrations into the liposome preparations.

-

-

ssNMR Spectroscopy:

-

Analyze the phosphate lipid headgroups and acyl chains using static ³¹P chemical shift anisotropy and ²H quadrupolar coupling measurements.

-

Use ¹H and ¹³C magic angle spinning (MAS) NMR to measure the motional averaging of ¹H-¹H and ¹H-¹³C dipolar couplings.

-

-

Data Analysis:

-

Analyze the NMR spectra to quantify the increase in the uniaxial motion of phospholipids, which is indicative of increased membrane fluidity.[6]

-

In Vivo Pharmacokinetic Study in a Dog Model

This type of study is crucial for understanding the in vivo relevance of SNAC's effects.

-

Animal Preparation:

-

Use beagle dogs as the animal model.

-

Fast the animals overnight before the study.

-

-

Drug Administration:

-

Administer the oral formulation of the drug with SNAC.

-

In a separate arm of the study, pyloric ligation can be performed to physically prevent the drug from passing into the intestine, thereby confirming gastric absorption.

-

-

Blood Sampling and Analysis:

-

Collect blood samples at various time points post-dosing.

-

Process the blood to obtain plasma.

-

Analyze the plasma drug concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

-

Compare the pharmacokinetic profiles between animals with and without pyloric ligation to determine the site of absorption.

-

Visualizing the Process: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the proposed mechanism of SNAC action.

Caption: Caco-2 Permeability Assay Workflow.

Caption: Mechanism of SNAC-Facilitated Transcellular Transport.

Conclusion

SNAC represents a significant advancement in oral drug delivery technology, offering a multifaceted mechanism to overcome the barriers to the absorption of macromolecules. Its ability to modulate the local gastric environment, interact with the cell membrane to increase fluidity, and form lipophilic complexes with drug molecules collectively contributes to its effectiveness as a permeation enhancer. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of SNAC and other novel permeation enhancers. As the demand for patient-friendly oral formulations of complex biologics grows, a thorough understanding of the principles of SNAC-facilitated transport will be indispensable for the development of the next generation of oral medicines.

References

- 1. What is SNAC in oral semaglutide? | Biopharma PEG [biochempeg.com]

- 2. Salcaprozate sodium (SNAC) enhances permeability of octreotide across isolated rat and human intestinal epithelial mucosae in Ussing chambers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Investigation of SNAC as an Oral Peptide Permeation Enhancer in Lipid Membranes via Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 8. Comparison of the effects of the intestinal permeation enhancers, SNAC and sodium caprate (C10): Isolated rat intestinal mucosae and sacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Original Article [sciencehub.novonordisk.com]

- 10. Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience - PMC [pmc.ncbi.nlm.nih.gov]

Lipophilicity and Membrane Fluidity Modulation by Salcaprozic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salcaprozic acid (SNAC), also known as sodium N-(8-[2-hydroxybenzoyl]amino)caprylate, is a synthetic N-acetylated amino acid derivative of salicylic acid that has gained significant attention as an oral absorption enhancer.[1][2] Its primary utility lies in its ability to improve the bioavailability of poorly permeable drugs, most notably macromolecules like peptides. The mechanisms underpinning SNAC's efficacy are multifaceted, primarily revolving around its ability to modulate the lipophilicity of drug molecules and alter the fluidity of biological membranes. This technical guide provides a comprehensive overview of these core mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction

Oral administration remains the preferred route for drug delivery due to its convenience and patient compliance. However, many promising therapeutic agents, particularly large molecules such as peptides and proteins, exhibit poor oral bioavailability due to enzymatic degradation and low permeability across the gastrointestinal epithelium.[3][4] Permeation enhancers are compounds designed to overcome these barriers. This compound (SNAC) has emerged as a leading permeation enhancer, having been successfully incorporated into the oral formulation of semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist.[4][5]

SNAC's mechanism of action is primarily attributed to two key functions:

-

Lipophilicity Modulation: SNAC forms non-covalent complexes with drug molecules, effectively increasing their lipophilicity and facilitating their transport across the lipid bilayer of enterocytes.[6]

-

Membrane Fluidity Modulation: SNAC interacts with the cell membrane, transiently increasing its fluidity and thereby enhancing the transcellular permeation of associated drug molecules.[4][7]

This guide will delve into the technical details of these mechanisms, providing researchers and drug development professionals with a thorough understanding of SNAC's properties and applications.

Mechanism of Action

The primary mechanism by which SNAC enhances oral drug absorption is through a transcellular pathway.[3] This involves the passage of the drug molecule directly through the intestinal epithelial cells. SNAC facilitates this process through the following interconnected actions:

Lipophilicity Modulation via Non-Covalent Complexation

Hydrophilic drugs face a significant challenge in traversing the lipophilic core of the cell membrane. SNAC addresses this by forming non-covalent complexes with the drug molecule.[6] This interaction transiently increases the overall lipophilicity of the drug, making it more favorable for partitioning into the lipid bilayer. The formation of these complexes is a dynamic and reversible process.

While the conceptual basis for this mechanism is well-established, there is a notable gap in the publicly available literature regarding specific quantitative data on the change in octanol-water partition coefficients (Log P or Log D) for various drugs upon complexation with SNAC. Further research is needed to generate comprehensive datasets that would allow for a more quantitative understanding and prediction of this effect for different drug candidates.

Membrane Fluidity Modulation

SNAC's amphiphilic nature allows it to insert into the lipid bilayer of cell membranes. This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to an increase in membrane fluidity.[4][7] A more fluid membrane presents a lower barrier to the passive diffusion of molecules, including the SNAC-drug complex.

Recent studies using solid-state Nuclear Magnetic Resonance (ssNMR) have provided quantitative insights into this phenomenon. These studies have demonstrated that SNAC induces a concentration-dependent increase in the mobility of phospholipids within the membrane.[7]

The following diagram illustrates the proposed mechanism of SNAC-facilitated drug absorption:

Quantitative Data

Permeability Enhancement

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess the passive permeability of compounds. Studies using Ussing chambers with isolated intestinal mucosae provide more physiologically relevant data. The following table summarizes the observed enhancement in the apparent permeability coefficient (Papp) of octreotide in the presence of SNAC.

| Intestinal Region | SNAC Concentration | Fold Increase in Papp of Octreotide | Reference |

| Rat Stomach | 20 mM | 1.4 | [5] |

| Rat Duodenum | 20 mM | 1.4 | [5] |

| Rat Upper Jejunum | 20 mM | 2.3 | [5] |

| Rat Ileum | 20 mM | 3.4 | [5] |

| Rat Colon | 20 mM | 3.2 | [5] |

| Human Colon | 20 mM | 1.5 | [5] |

| Human Colon | 40 mM | 2.1 | [5] |

Membrane Fluidity Modulation

Fluorescence anisotropy and solid-state NMR are powerful techniques to quantify changes in membrane fluidity and order. A decrease in fluorescence anisotropy or a change in the lipid order parameter indicates an increase in membrane fluidity.

| SNAC Concentration | Method | Key Finding | Reference |

| 24 - 72 mM | ssNMR | 25% plateau in the enhancement of lipid headgroup dynamics. | [7] |

| 72 mM | ssNMR | 43% enhancement in the fluidity of the hydrophobic center of the membrane. | [7] |

| Concentration-dependent | In Silico (MD Simulation) | Slightly decreasing POPC tail SCD-values with increasing concentration, indicating a concentration-dependent effect on bilayer fluidity. | [8] |

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for assessing the passive permeability of compounds across an artificial lipid membrane.

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

-

96-well acceptor plates (e.g., PTFE or polypropylene)

-

Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

-

Donor solution: Drug candidate with and without SNAC dissolved in a suitable buffer (e.g., PBS, pH 7.4)

-

Acceptor solution: Buffer with a solubilizing agent (e.g., 5% DMSO in PBS)

-

Plate shaker

-

Plate reader or LC-MS/MS for quantification

Procedure:

-

Membrane Coating: Carefully apply a small volume (e.g., 5 µL) of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

-

Prepare Acceptor Plate: Fill the wells of the acceptor plate with the acceptor solution.

-

Prepare Donor Plate: Add the donor solutions (drug alone and drug with SNAC) to the wells of the coated donor plate.

-

Assemble Sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

-

Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

-

Quantification: After incubation, separate the plates and determine the concentration of the drug in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

Where:

-

VD = Volume of donor solution

-

VA = Volume of acceptor solution

-

A = Area of the membrane

-

t = Incubation time

-

CA(t) = Concentration in the acceptor well at time t

-

Cequilibrium = Theoretical equilibrium concentration

-

The following diagram illustrates the experimental workflow for the PAMPA assay:

Fluorescence Anisotropy Assay for Membrane Fluidity

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in a lipid bilayer. A decrease in anisotropy indicates an increase in membrane fluidity.

Materials:

-

Liposomes (e.g., prepared from phosphatidylcholine)

-

Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

-

SNAC solutions of varying concentrations

-

Fluorometer equipped with polarizers

-

Cuvettes

Procedure:

-

Liposome Preparation: Prepare unilamellar vesicles (liposomes) using standard methods such as extrusion or sonication.

-

Probe Incorporation: Incubate the liposomes with the fluorescent probe (e.g., DPH) to allow for its incorporation into the lipid bilayer.

-

SNAC Treatment: Aliquot the labeled liposome suspension into different cuvettes and add varying concentrations of SNAC. Include a control with no SNAC.

-

Incubation: Incubate the samples for a sufficient time to allow SNAC to interact with the liposomes.

-

Anisotropy Measurement:

-

Excite the sample with vertically polarized light at the probe's excitation wavelength.

-

Measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane.

-

A G-factor correction is typically applied to account for instrumental bias.

-

-

Calculate Anisotropy (r):

r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

Where G is the grating factor.

The following diagram illustrates the workflow for the fluorescence anisotropy assay:

Conclusion and Future Directions

This compound is a highly effective oral absorption enhancer that operates through a dual mechanism of increasing drug lipophilicity via non-covalent complexation and modulating membrane fluidity. The available quantitative data, though limited in some areas, strongly supports these mechanisms. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of SNAC and other potential permeation enhancers.